1-Methyl-3-pyrrolidin-2-ylpyrazole;hydrochloride

Description

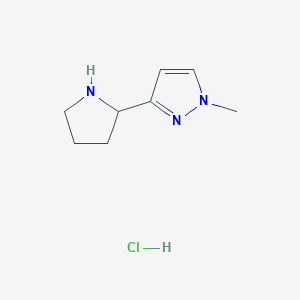

1-Methyl-3-pyrrolidin-2-ylpyrazole hydrochloride is a heterocyclic organic compound featuring a pyrazole core substituted with a methyl group at the 1-position and a pyrrolidine ring at the 3-position, forming a hydrochloride salt.

Properties

IUPAC Name |

1-methyl-3-pyrrolidin-2-ylpyrazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.ClH/c1-11-6-4-8(10-11)7-3-2-5-9-7;/h4,6-7,9H,2-3,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGAMEDFRMVKPEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Methyl-3-pyrrolidin-2-ylpyrazole;hydrochloride typically involves the reaction of 1-methylpyrazole with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

1-Methyl-3-pyrrolidin-2-ylpyrazole;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Research indicates that 1-methyl-3-pyrrolidin-2-ylpyrazole;hydrochloride exhibits various biological activities, which can be categorized as follows:

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of pyrazole derivatives, including this compound. Its derivatives have shown efficacy against various bacterial strains, including:

| Bacterial Strain | Activity |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | High |

| Pseudomonas aeruginosa | Moderate |

For instance, compounds similar to 1-methyl-3-pyrrolidin-2-ylpyrazole have been synthesized and tested against pathogenic bacteria, revealing promising results in inhibiting growth at low concentrations (MIC values) .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies involving related pyrazole derivatives demonstrated significant inhibition of inflammatory markers and pathways, suggesting potential applications in treating inflammatory diseases .

Antitumor Activity

Recent research has explored the antitumor properties of pyrazole derivatives. Compounds derived from this compound have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), indicating potential for development as anticancer agents .

Case Studies

Several case studies illustrate the applications of this compound:

-

Antimicrobial Efficacy Study :

- A series of synthesized derivatives were tested against common pathogens.

- Results indicated that modifications on the pyrazole moiety significantly enhanced antimicrobial activity.

- Anti-inflammatory Research :

- Antitumor Activity Assessment :

Mechanism of Action

The mechanism of action of 1-Methyl-3-pyrrolidin-2-ylpyrazole;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Heterocyclic Backbone Comparison

Key Observations :

- Pyrazole vs. Pyrazine/Pyridine : The target compound’s pyrazole core distinguishes it from pyrazine () and pyridine-based analogs (). Pyrazole’s aromaticity and dual nitrogen atoms may influence electron distribution and binding affinity compared to other heterocycles .

- In contrast, A-674563 and PF-2545920 feature rigid aromatic systems (indazole, quinoline), likely favoring planar binding pockets .

Hydrochloride Salt Properties

Hydrochloride salts are common in pharmaceuticals to improve solubility and stability. For example:

- Memantine hydrochloride (): A adamantane-derived NMDA receptor antagonist; its HCl salt ensures high aqueous solubility for oral administration.

- Ropinirole hydrochloride (): A non-ergoline dopamine agonist; the HCl salt enhances bioavailability.

While the target compound’s solubility data are unavailable, its hydrochloride form likely shares these advantages, enabling formulation in polar solvents or solid dosage forms .

Biological Activity

1-Methyl-3-pyrrolidin-2-ylpyrazole;hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring fused with a pyrrolidine moiety. Its molecular formula is CHN·HCl, with a molecular weight of 187.67 g/mol. The presence of these heterocyclic rings contributes to its reactivity and biological properties, making it a valuable scaffold in drug discovery .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Studies suggest that the compound may modulate various metabolic pathways, influencing cellular processes such as inflammation, antimicrobial responses, and possibly even cancer pathways .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : It has shown potential against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, similar to other pyrazole derivatives used as nonsteroidal anti-inflammatory drugs (NSAIDs) .

- Anticancer Potential : Preliminary studies suggest that it might have inhibitory effects on certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Efficacy

A study conducted by Rahimizadeh et al. demonstrated that derivatives of pyrazole, including this compound, exhibited significant antibacterial activity against various strains of bacteria such as E. coli and S. aureus. The MIC values reported were as low as 12.5 mg/mL for some derivatives .

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| This compound | S. aureus | 12.5 |

| Novel Pyrazole Derivative | E. coli | 25.1 |

Anti-inflammatory Activity

In an experimental model of inflammation, compounds similar to 1-Methyl-3-pyrrolidin-2-ylpyrazole were tested for their ability to reduce carrageenan-induced edema in mice. The results indicated that these compounds displayed anti-inflammatory effects comparable to indomethacin, a well-known NSAID .

Anticancer Activity

Recent investigations into the anticancer properties of pyrazole derivatives have shown promise in inhibiting cell proliferation in various cancer cell lines. For instance, compounds derived from the pyrazole scaffold demonstrated cytotoxic effects on leukemia cells through mechanisms involving the inhibition of FLT3 kinase activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.